1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Pharmaceutical Analysis Quality Control Regulatory Science

Rufinamide Related Compound A (CAS 106308-41-2) is a critical USP reference standard for analytical method validation and quality control in Rufinamide API manufacturing. It addresses the need for a regulatory-compliant, structurally specific marker to quantify the 6-desfluoro impurity. • Official USP Pharmacopeial Reference Standard - ensures method specificity and compliance for ANDA submissions. • Essential for HPLC system suitability, stability-indicating method validation, and ICH Q3A impurity profiling. • Supplied as a neat, characterized solid; for R&D and QC use only, not for therapeutic administration.

Molecular Formula C10H9FN4O
Molecular Weight 220.2 g/mol
CAS No. 106308-41-2
Cat. No. B150253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS106308-41-2
Synonyms1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide;  USP Rufinamide Related Compound A; 
Molecular FormulaC10H9FN4O
Molecular Weight220.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)N)F
InChIInChI=1S/C10H9FN4O/c11-8-4-2-1-3-7(8)5-15-6-9(10(12)16)13-14-15/h1-4,6H,5H2,(H2,12,16)
InChIKeySWVCWRVIISPNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview of Rufinamide Reference Standard


1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 106308-41-2), also known as Rufinamide Related Compound A or 6-Desfluoro Rufinamide, is a triazole derivative primarily recognized as a pharmacopeial reference standard. It is a monodefluorinated analog of the antiepileptic drug Rufinamide, in which the 2,6-difluorobenzyl moiety of Rufinamide is replaced by a 2-fluorobenzyl group . This compound is an official USP Reference Standard and is used for analytical method development, method validation (AMV), and quality control (QC) in the manufacturing of Rufinamide active pharmaceutical ingredient (API) and finished dosage forms . It is not intended for therapeutic use and is supplied for R&D and analytical applications only .

Why Rufinamide Related Compound A Cannot Be Substituted


Substituting CAS 106308-41-2 with a generic triazole analog is not scientifically valid for its primary applications. This compound is not a general-purpose triazole but a specific, structurally defined impurity and degradant of the drug Rufinamide. Its use is mandated by regulatory compendia like the USP for the specific purpose of ensuring the purity, safety, and efficacy of Rufinamide drug products . Generic triazole carboxamides lack the precise 2-fluorobenzyl substitution pattern required to co-elute or behave identically in validated HPLC methods. Furthermore, the specific lack of a fluorine atom at the 6-position (relative to Rufinamide) creates distinct physicochemical properties, including a lower predicted LogP (0.6) and a different hydrogen bond donor/acceptor profile, which are critical for its function as an analytical marker [1]. Using an unqualified analog would invalidate regulatory compliance, compromise analytical method accuracy, and introduce unacceptable risk into pharmaceutical quality control.

Differentiation Evidence for Rufinamide Related Compound A


USP Reference Standard Recognition

CAS 106308-41-2 is defined as 'Rufinamide Related Compound A' by the United States Pharmacopeia (USP), an official compendium, and is supplied as a certified reference standard. In contrast, research-grade or in-house synthesized 1,2,3-triazole-4-carboxamide analogs lack this official monograph and the associated traceable certification of identity and purity .

Pharmaceutical Analysis Quality Control Regulatory Science

Structural Specificity as a Process Impurity

CAS 106308-41-2 is the 6-desfluoro analog of Rufinamide, arising from an incomplete fluorination or a dehalogenation side-reaction during the synthesis of the Rufinamide API . Other closely related triazole analogs, such as those with different substitution patterns on the benzyl ring (e.g., 4-fluorobenzyl or 2-chlorobenzyl derivatives), are not recognized as this specific impurity and would not serve as valid markers for this particular process-related defect .

Synthetic Chemistry Impurity Profiling Process Development

Physicochemical Differentiation from Rufinamide

The absence of the second fluorine atom in CAS 106308-41-2 results in predictable and quantifiable differences in its physicochemical properties compared to the parent drug Rufinamide. The most critical difference for analytical applications is the predicted lipophilicity (XLogP3: 0.6 for CAS 106308-41-2 [1]), which is lower than that of Rufinamide (predicted LogP for Rufinamide is approx. 1.2) [2]. This difference in LogP ensures baseline chromatographic separation in reversed-phase HPLC methods, which is the fundamental basis for its use as a system suitability marker and impurity standard [3].

Physical Chemistry Chromatography Method Development

Application Scenarios for Rufinamide Related Compound A


Pharmaceutical QC and Batch Release Testing

This is the primary and most critical application scenario. A QC laboratory procures a USP-grade standard of CAS 106308-41-2 to serve as the reference marker for the 'Rufinamide Related Compound A' impurity. It is used to spike test solutions, verify system suitability for HPLC analysis, and quantify the level of this specific impurity in Rufinamide API and drug product batches against the established acceptance criteria defined in the USP monograph . The result is a regulatory-compliant Certificate of Analysis (CoA) for batch release.

Analytical Method Development and Validation

Analytical scientists use CAS 106308-41-2 to develop and validate stability-indicating HPLC methods for Rufinamide. The compound is essential for demonstrating method specificity (ability to resolve the impurity from the main API peak), accuracy (via spiked recovery studies), and for establishing the Limit of Quantitation (LOQ) and Limit of Detection (LOD) for this specific impurity . This validated method is then used to support Abbreviated New Drug Applications (ANDAs) and ensure long-term stability monitoring of the drug product .

Synthetic Process Development and Control

Process chemists purchase CAS 106308-41-2 to understand and control the occurrence of this specific impurity during the manufacturing of Rufinamide API. By identifying the conditions that lead to its formation (e.g., incomplete fluorination), they can optimize the synthetic route and purification steps to minimize its presence in the final API, thereby ensuring compliance with ICH Q3A guidelines . The standard is used to track the impurity profile across different synthetic campaigns.

Forced Degradation Studies

Formulation scientists and analytical chemists use CAS 106308-41-2 to identify and quantify potential degradation products. While this specific compound is a known process impurity, it may also form under certain stress conditions. Having the authentic reference standard allows for the definitive identification of this peak in stressed sample chromatograms, which is a regulatory requirement for demonstrating a stability-indicating nature of the analytical method .

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